molecular formula C9H5Cl2N3O B1294645 2,4-Dichloro-6-phenoxy-1,3,5-triazine CAS No. 4682-78-4

2,4-Dichloro-6-phenoxy-1,3,5-triazine

Cat. No. B1294645
CAS RN: 4682-78-4
M. Wt: 242.06 g/mol
InChI Key: ACMVCGAZNQJQFJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-phenoxy-1,3,5-triazine is a derivative of 1,3,5-triazine, which is a heterocyclic compound consisting of a six-membered ring with three nitrogen atoms at non-adjacent positions. The specific compound is substituted with two chlorine atoms and a phenoxy group at specified positions on the triazine ring. This structure suggests potential reactivity and utility in various chemical applications, such as the synthesis of polymers and pharmaceuticals.

Synthesis Analysis

The synthesis of related triazine derivatives often involves the substitution reactions starting from 2,4,6-trichloro-1,3,5-triazine. For instance, the synthesis of 2,4-diallyloxy-6-phenoxy-1,3,5-triazine is achieved by reacting 2,4,6-trichloro-1,3,5-triazine with allyl alcohol and phenol derivatives under specific conditions . Similarly, other derivatives, such as 2,4,6-tris[(4-dichloroiodo)phenoxy]-1,3,5-triazine, are synthesized using 4-iodophenol, showcasing the versatility of triazine chemistry .

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by the presence of a triazine core with various substituents that influence the compound's properties. For example, the presence of phenoxy groups in 2,4,6-tris(phenoxy)-1,3,5-triazine derivatives affects their optical and electrochemical properties, as studied through spectroscopic methods . The electron affinities and ionization potentials of these compounds are determined by cyclic voltammetry and UV-Vis spectroscopy, indicating their potential in electronic applications.

Chemical Reactions Analysis

Triazine derivatives exhibit a range of chemical reactivities depending on their substituents. For example, 2,4,6-tris(phenylseleno and aryltelluro)-1,3,5-triazines were synthesized and tested for Diels-Alder reactions, which they failed to undergo, indicating the specificity of reactivity for these compounds . Other derivatives, such as 2,4-diaryloxy-6-trinitromethyl-1,3,5-triazines, are synthesized through reactions with trinitromethane salts, demonstrating the influence of substituents on the yields of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structures. For instance, the synthesis of 2,4,6-tris(3',5'-diamino-2',4',6'-trinitrophenylamino)-1,3,5-triazine (PL-1) reveals a compound with high thermal stability and explosive properties, which are determined by its nitro and amino substituents . The properties of these compounds, such as solubility, thermal behavior, and reactivity, are essential for their application in various fields, including materials science and pharmaceuticals.

Scientific Research Applications

  • Synthesis of Tri-substituted-1,3,5-Triazines

    • Field : Organic Chemistry .
    • Application : The synthesis of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
    • Method : The synthetic protocols involve the preparation from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .
    • Results : The protocols developed have been successful in creating a range of tri-substituted-1,3,5-triazines .
  • Potential Agents Affecting Cell Differentiation

    • Field : Biochemistry .
    • Application : The synthesis of structural analogs of 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoic acid, which are compounds with potential cardiogenetic activity .
    • Method : A one-pot protocol was developed for swift functionalization of the 1,3,5-triazine core without the need of isolating intermediates .
    • Results : The developed route starts from readily available 2,4,6-trichloro-1,3,5-triazine, displacing the chlorine atoms sequentially by aryloxy, arylamino, or arylthio moieties to enable access to molecules with three different substituents of this type in good yields .
  • Reagent in Radioimmunoassay

    • Field : Biochemistry .
    • Application : 2,4-Dichloro-6-methoxy-1,3,5-triazine was used as a reagent in radioimmunoassay for D-Ala2-Dermorphin, a natural peptide extracted from amphibian skin .
    • Method : The specific method of application in the radioimmunoassay is not detailed in the sources .
    • Results : The results or outcomes of the application are not provided in the sources .
  • Synthesis of Polymers

    • Field : Polymer Chemistry .
    • Application : Six s-triazine-based polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane .
    • Method : The polymers were prepared using conventional heating and microwave irradiation. The microwave irradiation provides the target polymers in less reaction time with higher yields and purities .
    • Results : The prepared polymers were characterized using Fourier transform infrared spectroscopy (FTIR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and gel permeation chromatography (GPC). The results from the TGA revealed that microwave technique enhanced the thermal behavior of the prepared polymers .
  • Antimicrobial Agents

    • Field : Biochemistry .
    • Application : The first examples of highly efficient antimicrobial triazine-derived bis imidazolium quaternary ammonium salts (TQAS) are reported .
    • Method : TQAS have been prepared with an easy, atom efficient, economically sustainable strategy and tested as antimicrobial agents .
    • Results : TQAS have low MIC and low cytotoxicity. They reached MIC values below 10 mg L 1 .
  • Immobilization of Silver Nanoparticles
    • Field : Polymer Chemistry .
    • Application : Six s-triazine-based polymers were prepared through the nucleophilic reaction of 2,4-dichloro-6-substituted s-triazine derivatives with 1,4-diaminobutane . These polymers were used for the immobilization of silver nanoparticles .
    • Method : The polymers were prepared using conventional heating and microwave irradiation. The microwave irradiation provides the target polymers in less reaction time with higher yields and purities . The silver nanoparticles were characterized by zeta potential, scanning electron microscope (SEM), X-ray powder diffraction analysis (XRD) and transmission electron microscope (TEM) .
    • Results : The results from the TGA revealed that microwave technique enhanced the thermal behavior of the prepared polymers . Best results in terms of particle size were obtained by using BDPMA in the absence of hydrazine hydrate, where the particle size of AgNPs was less than 20 nm as observed from TEM .

Safety And Hazards

The safety and hazards associated with 2,4-Dichloro-6-phenoxy-1,3,5-triazine include the following GHS hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2,4-dichloro-6-phenoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O/c10-7-12-8(11)14-9(13-7)15-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMVCGAZNQJQFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=NC(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20274685
Record name 2,4-dichloro-6-phenoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-phenoxy-1,3,5-triazine

CAS RN

4682-78-4
Record name 2,4-dichloro-6-phenoxy-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20274685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-DICHLORO-1,3,5-TRIAZIN-2-YL PHENYL ETHER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-Dichloro-6-phenoxy-s-triazine (C) was prepared in 45% yield via the condensation of one equivalent of phenol with cyanuric chloride in chloroform at 50° which also contained one equivalent of sodium hydroxide. The product C, obtained as a white crystalline solid (mp. 110°-112°), was condensed in a second step with B in a manner similar to that described in Example 6. During the course of the reaction a solid appeared which was filtered, air-dried and identified as 7.
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Synthesis routes and methods II

Procedure details

An aqueous solution of 52 parts of phenol and 50 parts by volume of a 33% aqueous solution of sodium hydroxide in 250 parts of water is treated, at a temperature of between 30° and 35° C., with a solution of 92.5 parts of cyanuric chloride in 700 parts by volume of toluene, with thorough stirring. The reaction mixture is heated to 50° C. and stirred for a further 1 hour at this temperature. The organic phase is separated off and dried with magnesium sulfate and the bulk of the toluene is distilled off. The distillation residue is filtered off with strong suction and washed with twice 20 parts by volume of toluene. After drying under reduced pressure at 30° C., 80 parts of the compound 2,4-dichloro-6-phenoxy-1,3,5-triazine melting at 111 to 116° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
Y Yin, X Tian, F Weng, X Jiang… - Cellul Chem …, 2017 - cellulosechemtechnol.ro
A derivative of triazine, namely 2, 4-bis (4-sulfonate phenoxy)-6-chloro-1, 3, 5-triazine (BSPCT), has been synthesized from the reaction between trichloride triazine and p-hydroxyl …
Number of citations: 2 cellulosechemtechnol.ro
R Sheyi, A Sharma, A Kumar, A El-Faham… - 2020 - digital.csic.es
A unique property of 2,4,6-trichloro-1,3,5-triazine (TCT) is its ability to undergoes a nucleophilic aromatic substitution reaction (SNAr) under temperature-controlled conditions. Using a …
Number of citations: 4 digital.csic.es
R Sheyi, A Sharma, A El-Faham… - Australian Journal of …, 2020 - CSIRO Publishing
2,4,6-Trichloro-1,3,5-triazine (TCT) is a privileged core that has the capacity to undergo sequential nucleophilic substitution reactions. Three nucleophiles, namely phenol, thiol and …
Number of citations: 6 www.publish.csiro.au
S Kondo, T Yamamoto, H Kunisada… - Journal of …, 1990 - Taylor & Francis
Reaction of 2,4-dichloro-6-phenyl-1,3,5-triazine with alkane-dithiols in the presence of a base in THF afforded the corresponding condensation polymers containing triazinylthio group in …
Number of citations: 15 www.tandfonline.com
AB Tamboli, BS Kalshetti, SD Ghodke… - Designed Monomers …, 2020 - Taylor & Francis
Full article: Synthesis and characterization of semi-aromatic polyamides containing heterocyclic 1,3,5 s-triazine and methylene spacer group for thermally stable and colloidal property …
Number of citations: 7 www.tandfonline.com
H Brückner, M Wachsmann - Journal of Chromatography a, 2003 - Elsevier
A series of chiral derivatizing reagents (CDRs) was synthesized by nucleophilic replacement of one chlorine atom in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine; s-triazine) by alkoxy …
Number of citations: 45 www.sciencedirect.com
HT Nguyen, AT Luu - VNUHCM …, 2017 - stdjns.scienceandtechnology.com.vn
The synthesis of thiacalix [3] triazines and 1, 3, 5-tris (4-bromophenyl) benzene have been synthesized via simple steps and was characterized to determine the chemical structure. The …
VV Bakharev, AA Gidaspov… - Russian Journal of …, 2007 - Springer
Reactions of 2,4,6-trichloro-1,3,5-triazine with trinitromethane salts in the presence of phenol and substituted phenols gave previously unknown 2,4-diaryloxy-6-trinitromethyl-1,3,5-…
Number of citations: 6 link.springer.com
Z Zhu, E Shao, S Xu, H Sun, G Zhang, Z Xie, W Zhang… - RSC …, 2016 - pubs.rsc.org
A water-accelerated Pd catalyzed Suzuki–Miyaura cross-coupling reaction was developed for the synthesis of thiophenyl triazine conjugates (TTCs). The compounds (2a–2e and 3a–3e…
Number of citations: 6 pubs.rsc.org
SM Ivanov - Journal of Heterocyclic Chemistry, 2020 - Wiley Online Library
The current review is focused on the routes for the synthesis, chemical properties and reactivity of sp 2 ‐ and sp 3 ‐carbon‐metalated triazines and tetrazines. The reported experimental …
Number of citations: 15 onlinelibrary.wiley.com

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